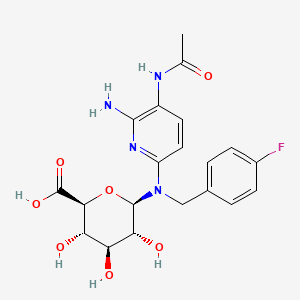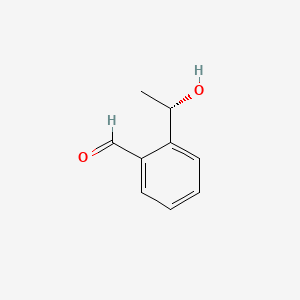
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) is an organic compound that features a benzene ring substituted with a formyl group and a hydroxyethyl group. This compound is a derivative of benzaldehyde, which is among the simplest aromatic aldehydes and is widely used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) can be achieved through several methods. One common approach involves the reduction of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) typically involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) involves its interaction with various molecular targets and pathways. Upon entering the body, it is rapidly distributed, especially in the blood and kidneys, and is excreted primarily through the urine. The compound undergoes oxidation to form benzoic acid, which is then conjugated with glucuronic acid or hippuric acid for excretion .
Comparaison Avec Des Composés Similaires
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) can be compared with other similar compounds such as benzaldehyde and its derivatives:
Benzaldehyde: The simplest aromatic aldehyde, widely used in the synthesis of various organic compounds.
2-Hydroxybenzaldehyde:
The uniqueness of Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
157563-46-7 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.177 |
Nom IUPAC |
2-[(1S)-1-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-7,11H,1H3/t7-/m0/s1 |
Clé InChI |
KIVKPURPJAORKA-ZETCQYMHSA-N |
SMILES |
CC(C1=CC=CC=C1C=O)O |
Synonymes |
Benzaldehyde, 2-(1-hydroxyethyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)
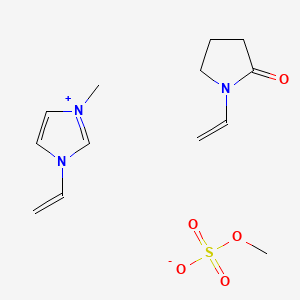
![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582750.png)
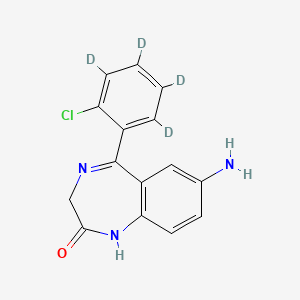
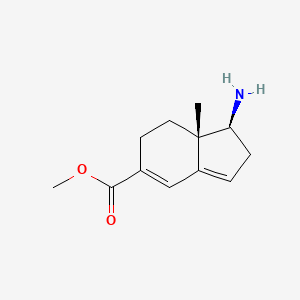
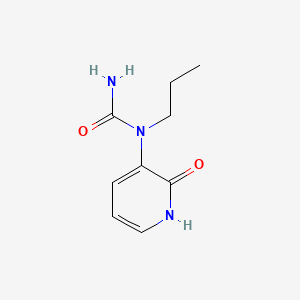
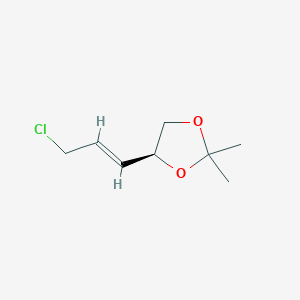
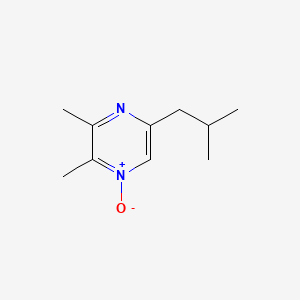
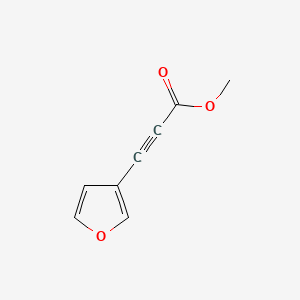
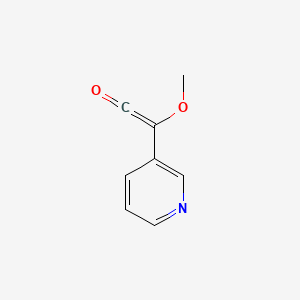
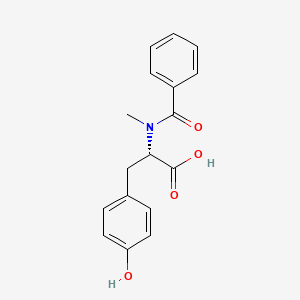
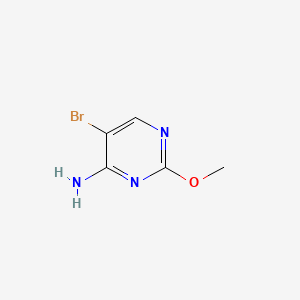
![(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582766.png)
